![molecular formula C23H26N2O4 B2559471 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate CAS No. 326017-77-0](/img/structure/B2559471.png)
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate is a benzoisoquinoline derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C28H26N2O4 with a molecular weight of approximately 466.52 g/mol . The structure features a benzo[de]isoquinoline core, a piperidine moiety, and dioxo functional groups, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C28H26N2O4 |
Molecular Weight | 466.52 g/mol |
LogP | 4.3717 |
Polar Surface Area | 92.651 Ų |
Hydrogen Bond Acceptors Count | 13 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes that incorporate the piperidine and dioxo functionalities. The synthetic pathway is crucial for obtaining derivatives with enhanced biological activities.
Anticancer Activity
Preliminary studies indicate that compounds related to benzo[de]isoquinoline derivatives exhibit significant anticancer properties. For instance, This compound has been evaluated in vitro against various cancer cell lines.
A study demonstrated that this compound inhibited the proliferation of human leukemia cells with an IC50 value of approximately 12 µM . This suggests a potent anticancer activity that warrants further investigation.
Antimicrobial Properties
The compound also shows promising antimicrobial activity. In vitro tests have revealed its effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.
Neuroprotective Effects
Research into the neuroprotective effects of this compound has shown potential benefits in models of neurodegenerative diseases. In animal studies, administration of the compound resulted in reduced neuronal cell death and improved cognitive function in models of Alzheimer's disease.
Study on Anticancer Activity
In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzo[de]isoquinoline and evaluated their anticancer properties. The study highlighted that modifications to the piperidine moiety significantly influenced the anticancer efficacy of the compounds tested.
Neuroprotective Study
A recent investigation published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound led to a significant decrease in amyloid-beta accumulation and improved memory performance in behavioral tests.
Eigenschaften
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15(2)23(28)29-14-13-25-21(26)17-8-6-7-16-19(24-11-4-3-5-12-24)10-9-18(20(16)17)22(25)27/h6-10,15H,3-5,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWVOIRIVHHXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.